2,5-Dimethyl-3,6-dipropylpyrazine

Description

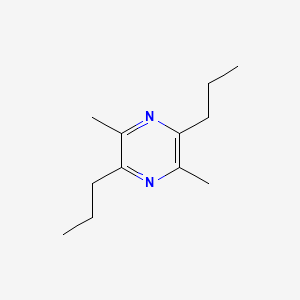

Structure

2D Structure

3D Structure

Properties

CAS No. |

40790-33-8 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,5-dimethyl-3,6-dipropylpyrazine |

InChI |

InChI=1S/C12H20N2/c1-5-7-11-9(3)14-12(8-6-2)10(4)13-11/h5-8H2,1-4H3 |

InChI Key |

UNTGFIAQBXNWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(C(=N1)C)CCC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethyl 3,6 Dipropylpyrazine

Established Synthetic Pathways for 2,5-Dimethyl-3,6-dipropylpyrazine

The synthesis of this compound can be achieved through specific and reliable chemical reactions. One of the primary methods involves the self-condensation of aminoketone precursors.

Autocondensation Reactions of Iminoketones

A key synthetic route is the autocondensation of an iminoketone, which dimerizes and then aromatizes to form the stable pyrazine (B50134) ring. This pathway is particularly effective for creating symmetrically substituted pyrazines.

The necessary precursor for the autocondensation is an α-oximino ketone. For the synthesis of this compound, the required precursor is 3-oximino-2-hexanone (B8494187). The synthesis of a homologous compound, 3-oximino-2-nonanone, is achieved by reacting 2-nonanone (B1664094) with nitrosyl chloride. prepchem.com A similar approach can be applied to synthesize 3-oximino-2-hexanone from 2-hexanone. The reaction involves the nitrosation of the α-carbon to the ketone group.

Table 1: Precursor Synthesis Reaction

| Reactant | Reagent | Product |

| 2-Hexanone | Nitrosyl Chloride (NOCl) | 3-Oximino-2-hexanone |

The autocondensation of two molecules of the 3-oximino-2-hexanone is facilitated by a reducing agent in an acidic medium. The reduction of the oxime group to an amine is followed by intermolecular condensation and subsequent oxidation to the aromatic pyrazine. A common and effective catalytic system for this transformation is zinc dust in acetic acid. prepchem.comresearchgate.net In this process, the zinc acts as the reducing agent, converting the oxime to an intermediate α-aminoketone. This aminoketone then undergoes self-condensation to form a dihydropyrazine (B8608421), which is subsequently oxidized to the final pyrazine product. researchgate.net The reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid has been shown to yield specific reduction products, highlighting the utility of this reagent system in related heterocyclic chemistry. researchgate.net

General Approaches to Pyrazine Ring System Construction

Beyond the specific autocondensation of iminoketones, there are several general and widely applicable methods for constructing the pyrazine ring system. These methods offer versatility in accessing a wide range of substituted pyrazines.

Condensation Reactions with 1,2-Diamines and α-Diketones

A classical and standard protocol for the synthesis of pyrazines involves the condensation of a 1,2-diamine with an α-diketone. acs.orgacs.org This method is highly efficient for producing both symmetrical and unsymmetrical pyrazines. For the synthesis of this compound, the required starting materials would be 3,4-diaminooctane and biacetyl (2,3-butanedione). The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. Various catalysts can be employed to facilitate this reaction, and it can often be performed under mild conditions. researchgate.netresearchgate.net The condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds is a well-established method for synthesizing quinoxalines, which are benzofused pyrazines, further demonstrating the broad applicability of this synthetic strategy. acs.orgresearchgate.net

Table 2: General Pyrazine Synthesis via Diketone Condensation

| 1,2-Diamine | α-Diketone | Intermediate | Product |

| 3,4-Diaminooctane | Biacetyl | Dihydropyrazine derivative | This compound |

Cyclization Methods Involving Dihydropyrazine Intermediates

Many synthetic routes to pyrazines proceed through the formation and subsequent transformation of dihydropyrazine intermediates. researchgate.net These intermediates are not always isolated but are key to the reaction mechanism. For instance, the self-condensation of α-aminoketones initially forms a dihydropyrazine, which then oxidizes to the pyrazine. researchgate.netrsc.org

Derivatization and Functionalization Strategies for Pyrazine Compounds

The strategic modification of the pyrazine core is crucial for tuning its physicochemical properties and exploring its structure-activity relationships. This section explores methods for introducing additional substituents and varying the existing alkyl chains on the pyrazine ring.

Introduction of Additional Substituents on the Pyrazine Core

The direct introduction of substituents onto a pre-formed pyrazine ring is a powerful tool for creating diverse molecular architectures. While the synthesis of symmetrically substituted pyrazines like 2,5-dimethylpyrazine (B89654) can be achieved through classical methods such as the self-condensation of α-amino ketones, the subsequent addition of further substituents requires more modern synthetic techniques. rsc.orgwikipedia.org

One prominent method for the C-H functionalization of pyrazines is the Minisci reaction , a radical substitution that allows for the introduction of alkyl groups onto the electron-deficient pyrazine ring. princeton.edunih.gov For instance, a patent describes the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine using a Minisci reaction with n-propionaldehyde in the presence of FeSO₄·7H₂O, concentrated sulfuric acid, and hydrogen peroxide. This method, which proceeds under strong acid and oxidative conditions, offers a direct route to alkylate the 3- and 6-positions of a dimethylpyrazine core and could theoretically be adapted for the introduction of propyl groups. princeton.edu

Another approach involves the autocondensation of α-iminoketones . A documented synthesis of 2,5-dimethyl-3,6-dihexyl-pyrazine, a close analogue of the target compound, utilizes this strategy. The process begins with the formation of 3-oximino-2-nonanone from 2-nonanone and nitrosyl chloride. The subsequent autocondensation of this imino-ketone in the presence of zinc and acetic acid yields the desired tetra-substituted pyrazine. prepchem.com This methodology strongly suggests a viable pathway for the synthesis of this compound by starting with 2-pentanone.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing halogenated pyrazines, enabling the introduction of a wide variety of substituents. nih.gov

Synthesis of Pyrazine Analogues with Varied Alkyl Chains

The synthesis of pyrazine analogues with different alkyl chain lengths is essential for systematic studies. The synthetic strategies outlined above are adaptable for this purpose. By choosing different starting materials, a series of analogues can be produced.

For example, in the synthesis of 2,5-dialkyl-3,6-di-sec-alkylpyrazines, the choice of the initial α-amino ketone for the self-condensation reaction dictates the substituents at the 2- and 5-positions. Subsequent functionalization at the 3- and 6-positions can then be achieved through methods like the Minisci reaction, employing different aldehydes to introduce varied alkyl chains.

A versatile approach to creating a library of pyrazine analogues involves starting with a common, functionalized intermediate. For instance, a di-halogenated pyrazine can serve as a scaffold. Through selective and sequential cross-coupling reactions, different alkyl groups can be introduced at specific positions, allowing for the systematic variation of the substitution pattern.

| Strategy | Description | Key Reagents/Conditions | Potential Application |

|---|---|---|---|

| Minisci Reaction | Radical substitution for C-H alkylation of the pyrazine ring. | Alkyl radical precursors (e.g., from aldehydes), acid, oxidizing agent (e.g., H₂O₂). princeton.edu | Introduction of propyl groups at the 3 and 6 positions of 2,5-dimethylpyrazine. |

| Autocondensation of α-iminoketones | Self-condensation of two molecules of an α-iminoketone to form a symmetrically substituted pyrazine. | α-ketone, nitrosylating agent, reducing agent (e.g., zinc/acetic acid). prepchem.com | Direct synthesis of this compound from 2-pentanone. |

| Palladium-catalyzed Cross-Coupling | Coupling of a halogenated pyrazine with an organometallic reagent. | Halogenated pyrazine, organoboron or organozinc reagents, palladium catalyst, base. nih.gov | Introduction of various alkyl or aryl groups at specific positions. |

Photochemical Approaches in Pyrazine Synthesis

Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds, often under mild conditions. While the photochemical synthesis of highly substituted alkylpyrazines is not as extensively documented as thermal methods, several photochemical reactions involving the pyrazine core and its derivatives have been explored.

Research has shown that the irradiation of certain pyrazine derivatives can lead to isomerization and rearrangement products. For example, theoretical studies have investigated the photochemical transposition of methyl-substituted pyrazines to their corresponding pyrimidine (B1678525) isomers via conical intersections.

More synthetically relevant, though not directly leading to the target compound, is the photochemical behavior of pyrazin-2(1H)-ones. These compounds have been shown to react with singlet oxygen upon irradiation to form stable endoperoxides, which can then undergo further transformations.

While a direct photochemical synthesis of this compound has not been reported, the development of visible-light-promoted reactions for C-H functionalization is a promising area. For instance, visible-light photoredox catalysis has been employed in Minisci-type reactions to generate alkyl radicals from carboxylic acids for the functionalization of heterocycles. nih.gov This approach could potentially be adapted for the propylation of a 2,5-dimethylpyrazine core using a suitable propyl radical precursor under photochemical conditions.

| Approach | Description | Key Features | Potential Relevance |

|---|---|---|---|

| Photoisomerization | Light-induced rearrangement of the pyrazine ring to other heterocyclic systems. | Leads to structural isomers; often studied from a theoretical perspective. | Understanding the fundamental photochemical behavior of the pyrazine core. |

| Reactions of Pyrazinones | Photochemical reactions of oxidized pyrazine derivatives. | Formation of endoperoxides upon reaction with singlet oxygen. | Demonstrates the susceptibility of the pyrazine system to photochemical transformation. |

| Photoredox-Mediated Minisci Reaction | Generation of alkyl radicals under visible light for C-H functionalization. nih.gov | Mild reaction conditions, broad functional group tolerance. nih.gov | A potential "greener" alternative for the synthesis of alkylated pyrazines like this compound. |

Analytical and Spectroscopic Characterization of Pyrazine Compounds

Chromatographic Separation Techniques

The volatile nature of many pyrazine (B50134) compounds, including 2,5-Dimethyl-3,6-dipropylpyrazine, makes gas chromatography (GC) the premier analytical tool for their separation and analysis. The ability to separate complex mixtures of structurally similar pyrazine isomers is paramount for accurate identification.

Gas Chromatography (GC) for Volatile Pyrazine Analysis

Gas chromatography is widely applied for the characterization of alkylpyrazines. The separation in GC is achieved based on the differential partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase. For alkylpyrazines, non-polar or semi-polar stationary phases are commonly employed. The choice of the stationary phase is critical as it influences the retention and separation of isomers.

Retention Time Indexing for Compound Identification

Due to the similarity in mass spectra among positional isomers of alkylpyrazines, retention time alone is often insufficient for unambiguous identification. pdx.edu To address this, the Kovats retention index (RI) system is a widely used method in gas chromatography. This system relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it. The RI is a more robust and transferable parameter than the absolute retention time as it is less susceptible to variations in chromatographic conditions such as column length, film thickness, and carrier gas velocity.

Table 1: Kovats Retention Indices of Selected Alkylpyrazines on Non-Polar Columns

| Compound | Kovats Retention Index (RI) | GC Column |

| 2,5-Dimethyl-3-ethylpyrazine | 1088 | BPX-5 |

| 2,5-Dimethyl-3-isopropylpyrazine (B13119070) | 1177 | BPX-5 researchgate.net |

| 2,5-Dimethyl-3-propylpyrazine | 1141 | Standard non-polar nist.gov |

| 3,6-Dibutyl-2,5-dimethylpyrazine | 1612 | DB-5 pherobase.com |

This table is for illustrative purposes and includes data for related compounds to provide context for the expected retention behavior of this compound.

Mass Spectrometry (MS) Applications

When coupled with gas chromatography, mass spectrometry (GC-MS) becomes a powerful tool for the identification of volatile compounds like this compound. MS provides information about the mass-to-charge ratio of the ionized compound and its fragments, which is invaluable for structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) for Structural Elucidation

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, displaying the relative abundance of these ions. The molecular ion peak is crucial for determining the molecular weight of the compound. For this compound (C12H20N2), the expected molecular weight is approximately 192.3 g/mol . researchgate.net

Fragmentation Patterns and Isomer Differentiation

The fragmentation pattern in an EI-mass spectrum provides vital clues about the structure of the molecule. For alkylpyrazines, characteristic fragmentation pathways often involve the cleavage of the alkyl side chains. The loss of an alkyl radical (R•) from the molecular ion is a common fragmentation route. For this compound, the loss of a propyl group (C3H7•) would result in a fragment ion with a mass-to-charge ratio (m/z) of 149. Similarly, the loss of a methyl group (CH3•) would lead to a fragment at m/z 177.

The differentiation of isomers is a key challenge in the analysis of alkylpyrazines, as their mass spectra can be very similar. pdx.edu However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. For instance, the position of the alkyl groups on the pyrazine ring can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]+• | Molecular Ion | 192 |

| [M-CH3]+ | Loss of a methyl group | 177 |

| [M-C2H5]+ | Loss of an ethyl group (from propyl side chain) | 163 |

| [M-C3H7]+ | Loss of a propyl group | 149 |

This table presents predicted fragmentation data based on the general fragmentation patterns of alkylpyrazines.

Advanced Spectroscopic Characterization Methodologies

Beyond the workhorse techniques of GC and MS, other spectroscopic methods can provide more detailed structural information, although their application to specific, less common pyrazines like this compound is not as widely documented.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the precise connectivity of atoms in a molecule. rsc.org For this compound, ¹H NMR would provide information on the chemical environment of the different protons, such as those on the methyl and propyl groups and any on the pyrazine ring itself. ¹³C NMR would similarly reveal the chemical shifts of the carbon atoms in the molecule, allowing for the differentiation of the carbons in the pyrazinering and the alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be established.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl and propyl substituents attached to the pyrazine ring. The pyrazine ring itself does not possess any protons, so all observed signals will be from the alkyl side chains.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrazine ring. The protons on the carbons directly attached to the ring will be the most deshielded.

Methyl Protons (-CH₃): A singlet peak is expected for the six equivalent protons of the two methyl groups at the C-2 and C-5 positions. This signal would likely appear in the range of δ 2.4-2.6 ppm.

Propyl Protons (-CH₂CH₂CH₃): The two propyl groups at the C-3 and C-6 positions will give rise to three distinct sets of signals:

The methylene (B1212753) protons adjacent to the pyrazine ring (-CH₂-) are expected to appear as a triplet around δ 2.7-2.9 ppm.

The central methylene protons (-CH₂-) of the propyl group would likely resonate as a sextet in the region of δ 1.6-1.8 ppm.

The terminal methyl protons (-CH₃) of the propyl group are predicted to be the most shielded, appearing as a triplet around δ 0.9-1.1 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2,5-Dimethyl (-CH₃) | 2.4 - 2.6 | Singlet |

| 3,6-Dipropyl (α-CH₂) | 2.7 - 2.9 | Triplet |

| 3,6-Dipropyl (β-CH₂) | 1.6 - 1.8 | Sextet |

| 3,6-Dipropyl (γ-CH₃) | 0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyrazine ring carbons and the carbons of the alkyl substituents.

Pyrazine Ring Carbons: The substituted carbon atoms of the pyrazine ring (C-2, C-3, C-5, C-6) are expected to resonate in the downfield region, typically between δ 145-155 ppm. Due to the substitution pattern, two distinct signals may be observed for C-2/C-5 and C-3/C-6.

Methyl Carbon (-CH₃): The carbon atoms of the methyl groups at C-2 and C-5 would likely appear in the range of δ 20-25 ppm.

Propyl Carbons (-CH₂CH₂CH₃): The propyl groups will show three separate signals:

The α-carbon (-CH₂-) attached to the ring is expected around δ 30-35 ppm.

The β-carbon (-CH₂-) would likely appear in the region of δ 22-27 ppm.

The terminal γ-carbon (-CH₃) is predicted to be the most upfield, around δ 13-15 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 | 148 - 152 |

| C-3, C-6 | 150 - 155 |

| 2,5-Dimethyl (-CH₃) | 20 - 25 |

| 3,6-Dipropyl (α-CH₂) | 30 - 35 |

| 3,6-Dipropyl (β-CH₂) | 22 - 27 |

| 3,6-Dipropyl (γ-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N bonds.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and propyl groups are anticipated in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring are expected to appear in the 1500-1600 cm⁻¹ region. The specific frequencies can be influenced by the substitution pattern on the ring.

C-H Bending: The C-H bending vibrations of the alkyl groups will be present in the fingerprint region, typically around 1375 cm⁻¹ for methyl groups and 1465 cm⁻¹ for methylene groups.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=N Stretch | 1550 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1580 | Medium |

| CH₃ Bending | ~1375 | Medium |

| CH₂ Bending | ~1465 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit two main types of electronic transitions: n → π* and π → π*.

The parent pyrazine molecule shows a weak n → π* transition at around 320-330 nm and a stronger π → π* transition at approximately 260 nm. The introduction of alkyl substituents, such as methyl and propyl groups, generally leads to a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

For this compound, the following absorption maxima (λmax) can be predicted:

n → π* Transition: A weak absorption band is expected in the region of 325-340 nm.

π → π* Transition: A more intense absorption band is anticipated around 270-285 nm.

The exact positions and intensities of these bands can be influenced by the solvent used for the analysis.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n → π | 325 - 340 | Low |

| π → π | 270 - 285 | High |

Mechanistic Investigations and Reaction Dynamics of Pyrazine Derivatives

Reaction Mechanisms in Pyrazine (B50134) Formation and Derivatization

Alkylpyrazines, characterized by alkyl groups on the pyrazine ring, are formed through various chemical and biological pathways. asm.org The most well-known route is the Maillard reaction, which occurs during the thermal processing of food. researchgate.netresearchgate.net This complex series of reactions involves amino acids and reducing sugars, which, upon heating, generate α-aminocarbonyl intermediates that condense to form the pyrazine ring. asm.org

Another significant pathway is microbial synthesis. For instance, microorganisms like Bacillus subtilis are known to produce alkylpyrazines such as 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP). asm.orgnih.gov Research has revealed a specific mechanism starting from L-threonine. The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgnih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. nih.gov Two molecules of aminoacetone then condense in a non-enzymatic, pH-dependent reaction to form 3,6-dihydro-2,5-DMP, which subsequently oxidizes to 2,5-DMP. asm.orgnih.gov

Chemical synthesis provides more controlled routes to specific pyrazine derivatives. N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines serve as versatile starting materials for creating various alkylpyrazines when reacted with aldehydes. researchgate.net Additionally, palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids offer an efficient method for producing unsymmetrically substituted pyrazines. organic-chemistry.org These methods allow for the targeted synthesis of pyrazines with specific substitution patterns, which is essential for structure-activity relationship studies.

Photoredox Catalysis and Pyrazine Scaffolds

Visible-light photoredox catalysis has become a powerful tool in synthetic organic chemistry, offering sustainable and efficient reaction pathways. mdpi.comnih.gov Pyrazine derivatives, particularly those with electron-withdrawing groups like dicyanopyrazines (DPZ), have emerged as potent organophotoredox catalysts. mdpi.com This approach utilizes the ability of a colored catalyst to absorb visible light and activate stable organic molecules through single-electron transfer (SET) processes. nih.gov

Electronic Excited States of Pyrazine Chromophores

The photocatalytic activity of pyrazine scaffolds is rooted in their electronic properties. Upon absorption of light, the pyrazine chromophore is promoted to an electronic excited state. arxiv.org Computational and experimental studies, including electron scattering experiments, have been used to characterize these excited states (e.g., ³B₁ᵤ, ³B₂ᵤ, ³B₃ᵤ, ¹B₁ᵤ, ¹B₂ᵤ, and ¹B₃ᵤ). rsc.orgaps.org

For dicyanopyrazine (DPZ) catalysts, photochemical analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is located on the donor groups at positions 5 and 6, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the pyrazine core. mdpi.com This separation of charge upon excitation is key to their function. The excited state of the pyrazine catalyst is a potent oxidant or reductant, capable of engaging in electron transfer with a substrate molecule. nih.gov The desirable photoelectronic properties of these catalysts, such as high chemical and photostability and a tunable HOMO-LUMO gap, make them useful in various radical-based chemical transformations. mdpi.com

Electron Transfer Processes and Catalytic Regeneration

The general mechanism for pyrazine-based photoredox catalysis involves the excitation of the catalyst (P) to its excited state (P*) by visible light. This excited state can then be quenched through either an oxidative or reductive cycle.

Oxidative Quenching Cycle: The excited catalyst P* accepts an electron from a substrate (reductant), generating a radical cation from the substrate and the radical anion of the catalyst (P•⁻). The catalyst is then regenerated by transferring the electron to an oxidant in the system.

Reductive Quenching Cycle: The excited catalyst P* donates an electron to a substrate (oxidant), forming a radical anion from the substrate and the radical cation of the catalyst (P•⁺). The catalyst is regenerated by accepting an electron from a reductant. mdpi.com

Electron spin resonance (ESR) studies have been employed to investigate these electron-transfer processes involving pyrazinium salts, confirming the formation of radical intermediates. rsc.org The efficiency of these processes can be influenced by external factors; for instance, research on a pyrazine derivative showed that an external electric field could significantly affect the rates of charge separation and recombination. researchgate.netacs.org This tandem process of substrate activation via electron transfer followed by catalytic regeneration allows for the continuous generation of reactive radical intermediates under mild conditions. mdpi.comnih.gov

Degradation Mechanisms of Pyrazine Compounds

Pyrazines are ubiquitous in nature and are subject to degradation by various biological systems. nih.govnih.gov While they are known for their aroma and flavor profiles, their environmental fate and metabolic pathways are areas of active investigation.

Microbial Biodegradation Pathways in Environmental Contexts

Bacteria capable of utilizing substituted pyrazines as their sole source of carbon and energy have been isolated from the environment. researchgate.netnih.gov This indicates that microbial communities possess the metabolic machinery to break down these heterocyclic compounds. The initial step in the bacterial degradation of pyrazines often involves hydroxylation of the ring, a common strategy for metabolizing aromatic compounds. nih.gov

However, while initial metabolites have been identified in some cases, the complete mechanisms of pyrazine ring cleavage and subsequent degradation pathways are not yet fully understood. researchgate.netnih.gov Some substituted pyrazines have been found to be poorly biodegradable under aerobic conditions, highlighting the variability in their susceptibility to microbial attack. researchgate.net Studies using bacterial bioreporters have shown that certain pyrazines, like 2,5-bis(1-methylethyl)-pyrazine, can induce cellular stress responses, including DNA damage and cell-wall damage responses in E. coli, suggesting potential modes of antimicrobial action that could be related to their degradation. oup.com

Enzymatic Biotransformations of Alkylpyrazines

The biotransformation of pyrazines is carried out by specific enzymes. As previously mentioned in the context of formation, the enzyme L-threonine-3-dehydrogenase plays a key role in the synthesis of 2,5-dimethylpyrazine by catalyzing the initial step. asm.orgnih.gov This represents an enzymatic transformation that leads to the pyrazine precursor.

In terms of degradation, enzymes such as hydroxylases and oxidases are implicated. In humans and animals, pyrazines are typically hydroxylated before being conjugated with glucuronic acid or glutathione (B108866) for excretion; however, the pyrazine ring itself is not cleaved in this process. researchgate.netnih.gov In microbes, the enzymatic cleavage of the stable pyrazine ring is the critical, yet often poorly characterized, step for full mineralization. nih.gov Fungi are also known to metabolize pyrazines, and their enzymatic systems may offer different pathways compared to bacteria. nih.gov The ability of various microorganisms, including Myxococcus strains, to perform biotransformations on different organic molecules suggests a broad enzymatic capability that could be harnessed for producing or degrading specific pyrazine compounds. researchgate.net

Identification and Characterization of Biodegradation Intermediates

The study of the microbial breakdown of pyrazine derivatives is a developing field of research. While the biodegradation of some simpler alkylpyrazines has been investigated, leading to the identification of initial metabolic products, specific research into the biodegradation of 2,5-dimethyl-3,6-dipropylpyrazine and its resulting intermediates is not documented in publicly available scientific literature.

General studies on pyrazine biodegradation by microorganisms indicate that the initial step often involves the oxidation of the molecule. nih.govnih.gov For instance, in the case of 2,5-dimethylpyrazine, the bacterium Rhodococcus erythropolis has been shown to hydroxylate the pyrazine ring to form 2-hydroxy-3,6-dimethylpyrazine. nih.gov This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage. The enzymes suggested to be involved in this initial oxidation are flavin-dependent monooxygenases or cytochrome P450-dependent monooxygenases. nih.gov

However, the biodegradation pathways for more complex, heavily substituted pyrazines like this compound have not been elucidated. The presence of four alkyl substituents, including two propyl groups, likely influences the enzymatic accessibility and the subsequent metabolic route. Research on other pyrazines has shown that bacteria capable of degrading one type of pyrazine can often metabolize a range of other derivatives, but the specific intermediates can vary. nih.gov

The characterization of biodegradation intermediates typically relies on analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of the metabolites formed during microbial degradation.

Due to the lack of specific studies on this compound, no experimentally determined biodegradation intermediates can be reported at this time. Further research is required to understand the metabolic fate of this compound in biological systems.

Table of Biodegradation Intermediates

As there is no available research on the biodegradation of this compound, a data table of its biodegradation intermediates cannot be provided.

Computational Chemistry and Theoretical Modeling of Pyrazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of pyrazine (B50134) systems. These methods, ranging from semi-empirical to high-level ab initio calculations, provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds.

For the parent pyrazine molecule, extensive ab initio calculations have been performed to characterize its electronic states. researchgate.net These studies have elucidated the ordering of its n and π molecular orbitals and the nature of its low-lying excited states, which are crucial for its photochemical behavior. researchgate.net For instance, configuration interaction and coupled-cluster methods have been employed to accurately determine the energies of the nπ* and ππ* excited states. researchgate.netchemrxiv.org The electronic structure of pyrazine is significantly influenced by the interaction of the lone pair electrons on the nitrogen atoms. researchgate.netacs.org

The introduction of alkyl substituents, as in 2,5-dimethyl-3,6-dipropylpyrazine, modifies the electronic properties of the pyrazine ring. The electron-donating nature of the alkyl groups increases the electron density in the ring, which in turn affects the energies of the frontier molecular orbitals (HOMO and LUMO). This generally leads to a lower ionization potential and altered reactivity compared to the unsubstituted pyrazine. Quantum chemical calculations can precisely quantify these effects, providing insights into how substitution patterns influence the molecule's susceptibility to electrophilic or nucleophilic attack.

Theoretical studies on various pyrazine derivatives have shown that the nature and position of substituents significantly impact their electronic properties and, consequently, their chemical behavior, such as their effectiveness as corrosion inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound. The propyl chains introduce a degree of conformational freedom that is not present in simpler pyrazines.

MD simulations can model the dynamic behavior of the molecule over time, revealing the preferred conformations of the alkyl side chains and the barriers to their rotation. This information is critical for understanding how the molecule interacts with its environment, such as solvent molecules or biological receptors. For instance, the shape and flexibility of the molecule can influence its binding affinity to proteins or other macromolecules. semanticscholar.org

In the context of pyrazine systems, MD simulations have been used to investigate their interactions with various materials and biological systems. For example, simulations have been employed to study the adsorption of pyrazine derivatives on metal surfaces, providing insights into their corrosion inhibition mechanisms. researchgate.net Furthermore, MD simulations have been used to explore the binding of pyrazine-containing ligands to proteins, which is crucial for drug design and understanding biological processes. nih.govnih.govrsc.org The stability of protein-ligand complexes, as well as the specific interactions driving the binding, can be elucidated through these simulations. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Pyrazine Systems

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the conformational analysis and interaction energies. |

| Solvent Model | Representation of the solvent environment (e.g., explicit water molecules or an implicit continuum model). | Influences the conformational preferences of the flexible propyl chains. |

| Simulation Time | The duration of the simulation. | Must be long enough to adequately sample the conformational space of the molecule. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Affect the kinetic energy and density of the system, influencing molecular motion. |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of pyrazine systems, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: Quantum chemical calculations, particularly using density functional theory (DFT), can accurately predict the vibrational frequencies and intensities of molecules. researchgate.net For this compound, theoretical calculations can help assign the complex vibrational bands observed in experimental spectra to specific molecular motions, such as C-H stretching of the alkyl groups or ring vibrations of the pyrazine core. Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into conformational isomers. researchgate.net

Electronic Spectroscopy: The electronic absorption spectra of pyrazines are characterized by transitions to nπ* and ππ* excited states. chemrxiv.org Time-dependent DFT (TD-DFT) and other advanced methods can predict the excitation energies and oscillator strengths of these transitions. researchgate.net For this compound, the alkyl substituents are expected to cause a red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted pyrazine due to their electron-donating effect. Theoretical simulations of the electronic spectrum can aid in understanding the photophysical properties of the molecule. aip.orgrsc.org

Table 2: Predicted Spectroscopic Data for a Model Pyrazine System

| Spectroscopic Technique | Predicted Feature | Theoretical Method |

| Infrared (IR) | Vibrational frequencies corresponding to C-H stretch, C=N stretch, and ring modes. | DFT (e.g., B3LYP/6-31G) |

| Raman | Raman active vibrational modes, often complementary to IR. | DFT |

| UV-Vis | Wavelengths of maximum absorption (λmax) for n→π and π→π* transitions. | TD-DFT |

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. oncodesign-services.com Computational approaches are invaluable in establishing these relationships for pyrazine derivatives. researchgate.netnih.gov

By systematically modifying the structure of this compound in silico (e.g., changing the length or branching of the alkyl chains, or introducing other functional groups) and calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). uni-bonn.de

QSAR models can then be used to predict the activity of new, unsynthesized pyrazine derivatives, thereby guiding the design of compounds with enhanced properties, such as improved flavor profiles, better corrosion inhibition, or higher efficacy as pharmaceutical agents. nih.govnih.gov For example, computational SAR can help identify the key structural features of pyrazine derivatives that are crucial for their interaction with a specific biological target. oncodesign-services.com

Table 3: Common Descriptors in QSAR Studies of Pyrazine Derivatives

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, electrostatic interactions with receptors. |

| Steric | Molecular weight, Molecular volume, Surface area | Size and shape complementarity with a binding site. |

| Hydrophobic | LogP (partition coefficient) | Membrane permeability, hydrophobic interactions. |

| Topological | Connectivity indices | Overall molecular shape and branching. |

Occurrence and Role in Non Human Biological Systems Broader Pyrazine Context

Microbial Production and Metabolism of Alkylpyrazine Derivatives

Microorganisms, particularly bacteria, are significant producers of a variety of alkylpyrazines. foodb.ca These compounds are often byproducts of amino acid metabolism and contribute to the characteristic aromas of many fermented foods.

Bacteria are not only capable of synthesizing pyrazines but also of degrading them, utilizing them as a source of carbon and nitrogen. researchgate.netgoogle.com The biosynthesis of alkylpyrazines in bacteria often involves the condensation of amino acid derivatives. For instance, Bacillus subtilis is a well-studied bacterium known to produce a range of alkylpyrazines. nih.gov The biosynthesis of 2,5-dimethylpyrazine (B89654) in B. subtilis has been shown to start from L-threonine. foodb.ca

While the biosynthesis of smaller alkylpyrazines like dimethyl and trimethyl derivatives by microorganisms is well-documented, the natural microbial production of larger, more complex alkylpyrazines such as those with propyl side chains is not commonly reported.

Below is a table summarizing the microbial production of some common alkylpyrazines:

| Alkylpyrazine | Producing Microorganism (Example) | Precursor (Example) |

| 2,5-Dimethylpyrazine | Bacillus subtilis | L-threonine |

| Tetramethylpyrazine | Bacillus subtilis | Acetoin |

| 2-Ethyl-3,5-dimethylpyrazine | Bacillus subtilis | L-threonine and D-glucose |

This table is for illustrative purposes and not exhaustive.

Role of Pyrazines as Semiochemicals in Animal Communication

Pyrazines serve as potent semiochemicals, or signaling chemicals, in the animal kingdom, particularly among insects. They can function as alarm pheromones, trail pheromones, and even play a role in sexual communication. For example, some ant species release pyrazines to alert colony members to danger. google.com

In a fascinating example of chemical mimicry, some orchids have evolved to produce pyrazines that imitate the sex pheromones of their specific wasp pollinators, thereby luring the male wasps to effect pollination.

Current Research on the Absence of Natural Occurrence of 2,5-Dimethyl-3,6-dipropylpyrazine

Despite the widespread natural occurrence of many pyrazine (B50134) derivatives, there is currently no scientific evidence to suggest that this compound is a naturally occurring compound. Extensive searches of scientific literature and chemical databases reveal its existence primarily as a synthetic chemical entity. nih.gov

Further supporting the notion of its synthetic origin is the information available for a structurally similar compound, 2,5-dimethyl-3,6-dibutyl pyrazine, which is explicitly stated in chemical databases as "not found in nature". thegoodscentscompany.com This suggests that pyrazines with larger alkyl substituents, such as propyl or butyl groups, may not be products of common biosynthetic pathways in organisms. The metabolic pathways for the biosynthesis of pyrazines in microorganisms and plants appear to favor the formation of smaller, more volatile alkylpyrazines. The synthesis of this compound, on the other hand, is documented through chemical laboratory methods. google.comrsc.orggoogle.com

The absence of this compound in nature, coupled with the documented synthetic routes, strongly indicates that this compound is a product of human chemical ingenuity rather than a component of the natural world's complex chemical tapestry.

Advanced Applications and Research Prospects of Pyrazine Derivatives

Utilization of Pyrazines in Material Science and Advanced Chemical Systems

While the specific application of 2,5-Dimethyl-3,6-dipropylpyrazine in material science is not extensively documented, the broader class of alkylpyrazines is finding new roles in advanced chemical systems. One notable example is their investigation as partitioning tracers in the oil and gas industry. earthdoc.org These tracers help in the characterization of oil reservoirs by providing data on residual oil saturation. earthdoc.org The physicochemical properties of certain alkylpyrazines make them suitable candidates for this application, showcasing a transition from their traditional use in food chemistry to the realm of petrochemical engineering. earthdoc.org

The inherent electronic properties of the pyrazine (B50134) nucleus, characterized by its electron-deficient nature, also suggest potential for applications in electronic materials. Research into pyrazine-containing polymers and coordination complexes has indicated their utility in areas such as organic light-emitting diodes (OLEDs) and as components of molecular wires. The specific contribution of the dimethyl and dipropyl substituents on the pyrazine core of this compound to these properties remains a subject for future investigation.

Table 1: Physicochemical Properties of Representative Alkylpyrazines

| Property | 2,5-Dimethylpyrazine (B89654) | 2,3,5,6-Tetramethylpyrazine |

| Molecular Formula | C6H8N2 | C8H12N2 |

| Molecular Weight | 108.14 g/mol | 136.19 g/mol |

| Boiling Point | 155 °C | 190 °C |

| Solubility | Soluble in water and organic solvents | Soluble in organic solvents |

| Odor Profile | Earthy, potato-like | Nutty, roasted |

This table presents data for well-studied alkylpyrazines to illustrate the general properties of this class of compounds.

Pyrazines as Synthetic Intermediates for Complex Organic Molecules

The pyrazine ring is a valuable building block in organic synthesis, serving as a precursor for more complex molecular architectures. The functionalization of the pyrazine core allows for the introduction of various substituents, paving the way for the synthesis of a wide array of derivatives with tailored properties.

The synthesis of alkylpyrazines can be achieved through several routes, including the condensation of α-dicarbonyl compounds with 1,2-diamines. In the case of this compound, its synthesis would likely involve the reaction of a substituted 1,2-diamine with a diketone, followed by oxidation.

While specific examples of this compound as a synthetic intermediate are not prevalent in current literature, the general reactivity of the pyrazine ring suggests its potential. The methyl groups on the ring can be functionalized, and the pyrazine nitrogen atoms can participate in quaternization reactions, opening up avenues for further chemical transformations. These transformations could lead to the synthesis of novel heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.

Design and Synthesis of Novel Pyrazine-Based Scaffolds for Chemical Research

The development of novel molecular scaffolds is a critical aspect of modern chemical research, particularly in the field of drug discovery. The pyrazine core is an attractive scaffold due to its rigid structure and the ability of its nitrogen atoms to act as hydrogen bond acceptors.

The synthesis of pyrazine-based scaffolds often involves multi-component reactions or tandem processes that allow for the efficient construction of complex molecules from simple starting materials. nih.gov For instance, the Hantzsch pyridine (B92270) synthesis has been adapted for the synthesis of dihydropyridines, and similar strategies could be envisioned for the construction of pyrazine-containing libraries. nih.gov

While the direct use of this compound in the design of novel scaffolds is not yet a major focus, its structural motifs can inspire the creation of new chemical entities. The combination of hydrophobic propyl groups and more reactive methyl groups on a rigid aromatic core provides a unique template for the design of molecules with specific binding properties.

Emerging Research Directions and Future Challenges in this compound Studies

The future of research into this compound and related alkylpyrazines is poised for expansion beyond their current applications. A significant portion of existing research has focused on their formation during food processing, such as the Maillard reaction, and their contribution to flavor and aroma. nih.govresearchgate.net

Table 2: Key Research Areas for Alkylpyrazines

| Research Area | Focus | Key Findings/Potential |

| Biosynthesis | Understanding the microbial and enzymatic pathways for pyrazine production. nih.gov | Development of "natural" flavoring agents and green synthesis routes. researchgate.net |

| Material Science | Exploring applications in polymers, electronics, and as chemical tracers. earthdoc.org | Potential for new functional materials with tailored properties. |

| Medicinal Chemistry | Investigating the biological activities of pyrazine derivatives. | Discovery of new therapeutic agents. |

| Synthetic Methodology | Developing novel and efficient methods for the synthesis and functionalization of pyrazines. | Access to a wider range of pyrazine-based compounds for various applications. |

Emerging research is beginning to explore the biological activities of alkylpyrazines, with some studies suggesting potential roles in cellular signaling and as neuromodulators. However, this field is still in its infancy, and much more research is needed to elucidate the specific effects of compounds like this compound.

One of the primary challenges in the study of this compound is the limited availability of detailed toxicological and pharmacological data. To unlock its full potential in advanced applications, a thorough understanding of its safety profile is essential. Furthermore, the development of scalable and cost-effective synthetic routes will be crucial for its broader utilization in material science and as a synthetic intermediate.

Future research should focus on a multi-pronged approach:

Detailed Spectroscopic and Physicochemical Characterization: To fully understand the properties of this compound.

Exploration of Reactivity: Investigating the functionalization of the pyrazine ring and its substituents to create novel derivatives.

Computational Modeling: To predict the properties and potential applications of this compound-based structures.

Biological Screening: To assess the bioactivity of the compound and its derivatives for potential pharmaceutical or agrochemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethyl-3,6-dipropylpyrazine, and how do reaction conditions influence isomer formation?

- Methodology : The compound can be synthesized via condensation reactions between alkylated diamine precursors and diketones. For example, reacting 2,5-dimethylpyrazine with propionaldehyde under controlled temperatures (25–60°C) in aprotic solvents like toluene or DMF yields the target compound. However, competing pathways may produce isomers (e.g., 3,5-dipropyl vs. 3,6-dipropyl derivatives), requiring careful optimization of stoichiometry and catalytic conditions (e.g., acid/base catalysts) .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via H NMR (chemical shifts for propyl groups at δ 0.9–1.2 ppm) and GC-MS (distinct fragmentation patterns for isomers) .

Q. How can this compound be analytically characterized to confirm structural integrity?

- Methodology :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) to resolve propyl-substituted pyrazines based on retention indices and mass spectra (base peak at m/z 136 for the parent ion) .

- NMR : Assign peaks using C DEPT-135 to distinguish methyl (δ 20–25 ppm) and propyl carbons (δ 14–34 ppm). Coupling patterns in H NMR differentiate vicinal vs. geminal substituents .

- IR : Detect N-H stretching (absent in fully substituted pyrazines) and C-H bending modes (680–750 cm) to confirm aromaticity .

Q. What are the thermal stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition thresholds (typically >200°C for alkylpyrazines). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can reveal degradation products like pyrazine oxides or melanoidins, especially under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How do computational methods like DFT or molecular dynamics (MD) simulate the electronic properties and reaction pathways of this compound?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (for nucleophilic/electrophilic sites) .

- MD Simulations : Use a 24-mode Hamiltonian to model vibrational coupling and predict spectroscopic signatures (e.g., IR/Raman) .

- Applications : Predict photodegradation pathways or interactions with biological targets (e.g., olfactory receptors) .

Q. What chromatographic techniques effectively separate stereoisomers or regioisomers of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve enantiomers (if present) based on π-π interactions .

- GC×GC-TOFMS : Two-dimensional gas chromatography enhances resolution of structurally similar isomers (e.g., 3,5- vs. 3,6-dipropyl derivatives) .

Q. How do substituent effects (methyl vs. propyl groups) influence the compound’s bioactivity or flavor properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare odor thresholds (GC-Olfactometry) and receptor binding affinities (e.g., hOR1A1 assays) between this compound and analogs (e.g., 2-ethyl-3,5-dimethyl derivatives) .

- QSPR Models : Train neural networks on logP, polar surface area, and topological indices to predict bioavailability or toxicity .

Q. What kinetic mechanisms govern the formation of this compound in Maillard reaction systems?

- Methodology : Use time-resolved FTIR or NMR to monitor intermediate species (e.g., Amadori products) during thermal processing. Rate constants for pyrazine formation can be derived from Arrhenius plots at 100–180°C .

Q. How can environmental persistence or degradation products of this compound be tracked in ecosystems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.